Product packaging for Loteprednol etabonate/tobramycin(Cat. No.:CAS No. 863983-05-5)

Loteprednol etabonate/tobramycin

Cat. No.: B12727099
CAS No.: 863983-05-5
M. Wt: 934.5 g/mol
InChI Key: JOTNXPXOZZACQR-MDJKOFFZSA-N
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Description

Historical Context of Corticosteroid-Antibiotic Combinations in Ocular Therapeutics Research

For over half a century, corticosteroids have been a cornerstone in ophthalmic research and application due to their potent anti-inflammatory and immunosuppressive properties. researchgate.net Their use is indicated in a wide array of inflammatory conditions affecting the eye. researchgate.net However, the inflammatory state can often be accompanied by a concurrent bacterial infection or a significant risk of developing one, particularly in post-operative scenarios or in conditions that compromise the ocular surface integrity. nih.govtexas.gov

This clinical reality led researchers to investigate the utility of combining corticosteroids with antibiotics into a single formulation. nih.govtexas.gov The primary rationale for such combinations is to simultaneously suppress inflammation and eradicate or prevent bacterial proliferation. This approach has been studied in various ocular conditions, including inflammatory disorders with an associated risk of bacterial infection. nih.gov While effective, early combinations of potent corticosteroids and antibiotics raised research questions regarding side effects, particularly the risk of elevated intraocular pressure (IOP) associated with the steroid component. researchgate.nettexas.gov

Rationale for the Retrometabolic Design of Loteprednol (B1675157) Etabonate

Loteprednol etabonate is a product of retrometabolic drug design, a concept focused on creating new, safe therapeutic agents by integrating metabolic considerations into the design process. nih.govwikipedia.org This strategy is fundamentally different from traditional drug design, as it aims to control the drug's metabolic pathway from the outset to enhance the therapeutic index—the ratio of beneficial effects to toxic effects. wikipedia.orgingentaconnect.com

The retrometabolic approach encompasses two main strategies: the design of "soft drugs" and chemical delivery systems. miami.edu Loteprednol etabonate is classified as a soft drug, meaning it is an active therapeutic agent specifically engineered to undergo a predictable, one-step metabolic process to yield an inactive, non-toxic metabolite after exerting its effect at the target site. wikipedia.orgmiami.edu

The design of loteprednol etabonate was based on modifying the chemical structure of an inactive metabolite of prednisolone (B192156). nih.gov A key structural feature of loteprednol etabonate is the presence of an ester group at the C-20 position, replacing the ketone group found in traditional corticosteroids like prednisolone. dovepress.comdovepress.com This modification allows for the rapid metabolism of the molecule by ubiquitous esterase enzymes present in the eye into its inactive carboxylic acid metabolites. dovepress.comfda.gov.ph Any drug that is not bound to the glucocorticoid receptor is quickly converted, localizing the anti-inflammatory activity and minimizing systemic absorption and associated risks. dovepress.comfda.gov.ph This targeted inactivation is the core principle behind its design, aiming to maintain potent anti-inflammatory efficacy while reducing the known class-specific side effects of corticosteroids, such as significant elevations in intraocular pressure. tandfonline.com

Scientific Significance of the Loteprednol Etabonate/Tobramycin (B1681333) Combination

The scientific significance of the loteprednol etabonate/tobramycin combination lies in its pairing of a retrometabolically designed corticosteroid with a well-established antibiotic. dovepress.comtandfonline.com This provides a research model for evaluating the efficacy and safety of a formulation engineered to mitigate corticosteroid-related side effects while providing broad-spectrum antibacterial coverage. nih.gov Tobramycin is an aminoglycoside antibiotic known for its efficacy against a wide range of common ocular pathogens, including Staphylococci and Streptococci. nih.govdovepress.comfda.gov.ph

Research studies have been conducted to validate the chemical compatibility and therapeutic performance of this combination. A bioavailability study confirmed that the ocular penetration of loteprednol etabonate and the antimicrobial activity of tobramycin were not diminished when administered together in a fixed combination. ophthalmologytimes.com

Comparative clinical research has been crucial in defining the combination's place in ocular therapeutics. Studies comparing loteprednol etabonate 0.5%/tobramycin 0.3% (LE/T) with formulations containing a more traditional corticosteroid, such as dexamethasone (B1670325) 0.1%/tobramycin 0.3% (DM/T), have been particularly informative. In studies involving patients with blepharokeratoconjunctivitis, both combinations were found to be effective in improving the signs and symptoms of the condition. nih.govtandfonline.com However, a key distinction emerged in the safety profiles, specifically concerning intraocular pressure (IOP).

As shown in the data from comparative studies, treatment with the dexamethasone combination was associated with a statistically significant greater mean increase in IOP compared to the loteprednol etabonate combination. nih.gov Furthermore, a significantly lower number of subjects experienced a clinically meaningful IOP increase (≥10 mmHg) with the LE/T combination. researchgate.net These research findings underscore the scientific significance of the retrometabolic design, demonstrating that loteprednol etabonate, when combined with tobramycin, provides effective anti-inflammatory activity with a reduced liability for IOP elevation compared to older corticosteroid combinations. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68ClN5O16 B12727099 Loteprednol etabonate/tobramycin CAS No. 863983-05-5

Properties

CAS No.

863983-05-5

Molecular Formula

C42H68ClN5O16

Molecular Weight

934.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7.C18H37N5O9/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3;5-18,24-28H,1-4,19-23H2/t16-,17-,18-,19+,22-,23-,24-;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m00/s1

InChI Key

JOTNXPXOZZACQR-MDJKOFFZSA-N

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Origin of Product

United States

Mechanisms of Action at the Molecular and Cellular Level

Loteprednol (B1675157) Etabonate: A "Soft" Steroid's Approach to Inflammation

Loteprednol etabonate is a "soft" corticosteroid, meticulously designed for localized activity with minimal systemic side effects. patsnap.comhashemieyecare.com Its anti-inflammatory prowess stems from its interaction with glucocorticoid receptors and subsequent modulation of key inflammatory pathways.

As a corticosteroid, loteprednol etabonate's primary action begins with its binding to cytosolic glucocorticoid receptors (GR). wikipedia.org This binding is facilitated by its high lipophilicity, which allows for enhanced penetration into cells. ncats.iodrugs.combausch.com Preclinical studies have demonstrated that loteprednol etabonate possesses a strong binding affinity for these receptors. wikipedia.org In fact, animal studies have shown that its affinity for steroid receptors is 4.3 times greater than that of dexamethasone (B1670325). drugbank.comnih.gov This high affinity is a crucial determinant of its potent anti-inflammatory effects. Upon binding, the activated loteprednol-GR complex translocates to the nucleus, where it modulates gene expression. patsnap.comwikipedia.org

A cornerstone of loteprednol etabonate's anti-inflammatory effect is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. patsnap.comncats.iodrugs.combausch.comnih.govtga.gov.aupediatriconcall.com These proteins play a pivotal role in controlling the biosynthesis of potent inflammatory mediators. ncats.iodrugs.combausch.comnih.govtga.gov.aupediatriconcall.com By stimulating the production of lipocortins, loteprednol etabonate effectively puts a brake on the inflammatory cascade at a very early stage. patsnap.comncats.iodrugs.combausch.comnih.govtga.gov.aupediatriconcall.com

The induction of lipocortins directly impacts the metabolism of arachidonic acid. ncats.iodrugs.combausch.comdrugbank.comtga.gov.aupediatriconcall.com Lipocortins inhibit the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from membrane phospholipids. patsnap.comncats.iodrugs.combausch.comdrugbank.comnih.govtga.gov.aupediatriconcall.comnih.govpatsnap.comnih.gov By preventing the release of this key precursor, loteprednol etabonate effectively curtails the production of a wide array of pro-inflammatory molecules. patsnap.comncats.iodrugs.combausch.comdrugbank.comnih.govtga.gov.aupediatriconcall.com

As a direct consequence of inhibiting arachidonic acid release, the biosynthesis of prostaglandins (B1171923) and leukotrienes is significantly reduced. patsnap.comhashemieyecare.comncats.iodrugs.combausch.comdrugbank.comnih.govtga.gov.aupediatriconcall.compatsnap.comnih.gov These eicosanoids are powerful mediators of inflammation, contributing to vasodilation, increased vascular permeability, and pain. nih.gov Loteprednol etabonate's ability to suppress both the cyclooxygenase and lipoxygenase pathways, via the inhibition of phospholipase A2, underscores its broad anti-inflammatory action. nih.govnih.gov

Beyond its effects on the arachidonic acid pathway, loteprednol etabonate also exerts significant control over the genetic machinery of inflammation. The activated loteprednol-GR complex upregulates the expression of anti-inflammatory proteins while repressing the expression of pro-inflammatory proteins. wikipedia.org This includes the inhibition of inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comhashemieyecare.comwikipedia.org Research in a mouse model of dry eye has shown that loteprednol can modulate the expression of various inflammation-related genes, including interleukins and toll-like receptors. nih.gov By decreasing the activity of immune cells like macrophages, T-cells, and neutrophils, loteprednol helps to control the immune system's response and prevent further tissue damage. hashemieyecare.com

Tobramycin (B1681333): A Multifaceted Attack on Bacterial Cells

Tobramycin is a potent aminoglycoside antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria. drugbank.compatsnap.commdpi.com Its bactericidal action is achieved through a multi-pronged assault on critical cellular processes. patsnap.com

At its core, tobramycin's primary mechanism of action is the inhibition of bacterial protein synthesis. patsnap.compfizer.comncats.io This process begins with the antibiotic's entry into the bacterial cell, a step facilitated by its cationic nature, which allows it to bind to the negatively charged components of the bacterial outer membrane. patsnap.com This interaction disrupts the membrane, increasing its permeability and allowing tobramycin to penetrate the cell. patsnap.comnih.gov

Once inside, tobramycin targets the bacterial ribosome, the cellular machinery responsible for protein production. patsnap.compatsnap.com Specifically, it binds to the 30S ribosomal subunit. patsnap.compatsnap.comncats.io This binding has several detrimental consequences for the bacterium:

Inhibition of the Initiation Complex: Tobramycin interferes with the formation of the initiation complex, a critical first step in protein synthesis, thereby halting the production of vital proteins. patsnap.compatsnap.com

mRNA Misreading: The binding of tobramycin to the 30S subunit causes misreading of the mRNA template. patsnap.compatsnap.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or even toxic proteins. patsnap.compatsnap.com

Premature Termination: Tobramycin can also cause the premature termination of protein synthesis, leading to the formation of incomplete and non-functional proteins. patsnap.com

The culmination of these actions is a catastrophic disruption of cellular function, leading to bacterial cell death. patsnap.compatsnap.com Furthermore, the mistranslated proteins produced can integrate into and disrupt the cell membrane, further compromising the cell's integrity and allowing more tobramycin to enter. drugbank.com This creates a vicious cycle that accelerates the bactericidal effect. drugbank.com

Stage of ActionMolecular/Cellular TargetConsequence for Bacteria
Cell Entry Bacterial outer and inner membranesIncreased membrane permeability, facilitating antibiotic uptake. patsnap.comnih.gov
Protein Synthesis Inhibition 30S ribosomal subunitBlockade of initiation complex formation, mRNA misreading, and premature termination of translation. patsnap.compatsnap.com
Cellular Disruption Production of aberrant proteinsDisruption of various cellular processes and further damage to the cell membrane. drugbank.compatsnap.compatsnap.com

Ribosomal Subunit Binding and Protein Synthesis Interference

Tobramycin's primary antibacterial effect stems from its ability to inhibit protein synthesis in susceptible bacteria. patsnap.com This process begins as tobramycin is actively transported into the bacterial cell. cancer.govnih.gov Once inside, it irreversibly binds to the 30S subunit of the bacterial ribosome. cancer.govpatsnap.comguidetopharmacology.org This binding is highly specific, targeting the A-site of the 16S rRNA within the 30S subunit. patsnap.comdrugbank.com

This interaction has several critical consequences for the bacterium:

Inhibition of Initiation Complex: The binding of tobramycin to the 30S subunit interferes with the formation of the 70S initiation complex, which is the complete ribosome assembled at the start codon of messenger RNA (mRNA). patsnap.comcancer.govwikipedia.org This effectively halts the initiation of protein translation.

mRNA Misreading: Tobramycin's presence on the ribosome induces a misreading of the mRNA codons during the elongation phase of protein synthesis. patsnap.compatsnap.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comcancer.gov

Production of Non-functional Proteins: The synthesis of aberrant or truncated proteins disrupts numerous vital cellular processes, compromising the structural integrity and metabolic functions of the bacterial cell. patsnap.compatsnap.com Ultimately, this disruption of protein synthesis is bactericidal, leading to cell death. nih.govpatsnap.com

Research on Escherichia coli has shown that while DNA and RNA synthesis resume shortly after tobramycin removal, total protein synthesis remains inhibited for a significantly longer period, highlighting the profound and lasting impact on the ribosomal machinery. nih.gov

Disruption of Bacterial Cell Membrane Integrity

In addition to inhibiting protein synthesis, tobramycin also exerts a disruptive effect on the bacterial cell membrane. patsnap.com As a polycationic molecule at physiological pH, tobramycin is electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. patsnap.comdrugbank.com

This interaction displaces essential divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the membrane structure. nih.gov The displacement increases the permeability of the bacterial membrane, a process sometimes referred to as self-promoted uptake. patsnap.comnih.gov This initial disruption facilitates the entry of more tobramycin into the cell, where it can then access its primary target, the ribosome. patsnap.comdrugbank.com The production of faulty proteins, resulting from ribosomal interference, can further damage the cell membrane, contributing to the antibiotic's bactericidal effect. drugbank.comnih.gov

Spectrum of In Vitro Antimicrobial Activity against Ocular Pathogens

Tobramycin demonstrates a broad spectrum of activity against many common ocular pathogens. nih.govfda.gov Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

In vitro studies have confirmed tobramycin's potency against a range of Gram-positive and Gram-negative bacteria frequently implicated in ocular infections. fda.govarvojournals.org For example, tobramycin is active against susceptible strains of Staphylococcus aureus (including some methicillin-resistant strains), Staphylococcus epidermidis, and various Gram-negative bacteria such as Pseudomonas aeruginosa. nih.govfda.govarvojournals.orgnih.gov

Interactive Table: In Vitro Activity of Tobramycin Against Ocular Bacterial Isolates

The following table summarizes the in vitro susceptibility of various ocular pathogens to tobramycin, as determined by MIC values in different studies.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Source
Staphylococcus aureus (all)1620.25>640.12->64 arvojournals.org
Staphylococcus aureus (Methicillin-Sensitive)1290.250.50.12-1 arvojournals.org
Staphylococcus aureus (Methicillin-Resistant)330.5>640.12->64 arvojournals.org
Staphylococcus epidermidis (all)1140.1210.06->64 arvojournals.org
Staphylococcus epidermidis (Methicillin-Sensitive)730.120.250.06-0.5 arvojournals.org
Staphylococcus epidermidis (Methicillin-Resistant)410.12160.06->64 arvojournals.org
Pseudomonas aeruginosa96Not Reported64Not Reported tandfonline.com
Common Corneal Pathogens (96 total isolates)96Not Reported4Not Reported tandfonline.com

Note: The data presented is for illustrative purposes based on available research. MIC values can vary between studies and geographic locations.

Interplay of Mechanisms in the Combined Chemical System

The combination of an anti-inflammatory agent and an antibiotic in a single formulation is based on the premise that the components work together effectively without compromising each other's primary function. patsnap.comnih.gov

Additive Pharmacodynamic Effects on Cytokine Production in Cellular Models

In inflammatory conditions, cells like the corneal epithelium produce signaling molecules called cytokines, which mediate the inflammatory response. Corticosteroids like loteprednol etabonate work by inhibiting the production of these pro-inflammatory cytokines. tga.gov.au

Pharmacodynamic drug interaction studies using human corneal epithelial cells in vitro have explored the combined effects of corticosteroids and antibiotics. Research has shown that the combination of loteprednol etabonate with an antibiotic can result in a mostly additive effect in inhibiting the production of cytokines, such as interleukin-1β. tga.gov.au This suggests a beneficial interaction where both components contribute to controlling the inflammatory cascade.

Non-interference of Tobramycin with Loteprednol Etabonate's Anti-inflammatory Action in Preclinical Models

A critical consideration for a combination product is whether the components interfere with each other's activity. Preclinical studies have been conducted to address this question.

In Vivo Anti-inflammatory Activity: In a rabbit eye model, the inclusion of 0.3% tobramycin did not interfere with the anti-inflammatory effect of 0.5% loteprednol etabonate. tga.gov.au This indicates that the presence of the antibiotic does not diminish the corticosteroid's ability to suppress inflammation in a living organism.

Ocular Penetration: Further supporting this non-interference, studies in patients undergoing cataract surgery found that the concentration of loteprednol etabonate in the aqueous humor was generally comparable whether it was administered alone or in combination with tobramycin. tga.gov.au This demonstrates that tobramycin does not impede the penetration of loteprednol etabonate into the anterior segment of the eye, where it exerts its anti-inflammatory action. tga.gov.au

Antimicrobial Efficacy: Conversely, an in vitro study demonstrated that tobramycin maintains equivalent antimicrobial activity when combined with loteprednol etabonate compared to when it is used as a single agent. google.com

These findings from preclinical and clinical models suggest that the two active substances in the loteprednol etabonate/tobramycin combination can function independently and effectively without significant negative interaction. tga.gov.autga.gov.au

Loteprednol Etabonate Pharmacodynamics and Metabolism

Loteprednol etabonate (LE) is a corticosteroid designed using retrometabolic drug design principles. nih.gov This approach aims to create a compound that is active at the target site but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects. researchgate.net

In Vitro Receptor Binding Studies

Loteprednol etabonate's anti-inflammatory effects are mediated through its interaction with glucocorticoid receptors (GR). patsnap.com In vitro studies have demonstrated that LE is a potent agonist for these receptors. Notably, loteprednol etabonate exhibits a binding affinity for the glucocorticoid receptor that is 4.3 times greater than that of dexamethasone. selleckchem.com This high affinity contributes to its potent anti-inflammatory activity. nih.gov

Table 1: Relative Glucocorticoid Receptor Binding Affinity

Compound Relative Binding Affinity (Dexamethasone = 100)
Loteprednol Etabonate 430

This table illustrates the significantly higher binding affinity of Loteprednol Etabonate for the glucocorticoid receptor compared to dexamethasone, based on in vitro studies.

Preclinical Animal Model Evaluation of Anti-inflammatory Activity (e.g., Rabbit Models of Ocular Inflammation)

The anti-inflammatory activity of loteprednol etabonate has been evaluated in various preclinical animal models, particularly in rabbit models of ocular inflammation. In a study involving lipopolysaccharide-induced uveitis in rabbits, 0.5% loteprednol etabonate was found to induce greater glucocorticoid receptor migration to the nucleus compared to 1% prednisolone (B192156) acetate (B1210297) and 0.1% fluorometholone (B1672912). nih.gov This nuclear migration is a key step in the mechanism of action of corticosteroids and correlated with the resolution of inflammatory cells in the cornea. nih.gov

In another rabbit model of endotoxin-induced uveitis, loteprednol etabonate was effective in reducing measures of inflammation. nih.gov While it was found to be less potent than dexamethasone and fluorometholone in this specific model, it still demonstrated significant anti-inflammatory effects. nih.govarvojournals.org Furthermore, in a chronic uveitis model using Freund's adjuvant, loteprednol etabonate showed activity similar to dexamethasone. nih.gov

Rapid Metabolism to Inactive Carboxylic Acid Metabolites (in vivo and in vitro)

A key feature of loteprednol etabonate is its rapid and predictable metabolism into inactive carboxylic acid metabolites. nih.govbausch.com This biotransformation is a result of its unique molecular structure, which includes a metabolically labile 17β-ester group. selleckchem.comnih.gov In both in vivo and in vitro preclinical studies, loteprednol etabonate is extensively metabolized to its primary inactive metabolites, Δ¹-cortienic acid etabonate (PJ-91) and Δ¹-cortienic acid (PJ-90). researchgate.netnih.gov This rapid deactivation is designed to occur once the drug is absorbed systemically, minimizing the potential for systemic side effects. selleckchem.com

The metabolism of loteprednol etabonate is a one-step hydrolysis reaction that does not involve the cytochrome P450 monooxygenase system. nih.gov Studies in rats have shown that systemically absorbed loteprednol etabonate is quickly transformed into these inactive metabolites. nih.gov

Ocular Disposition and Tissue Penetration in Animal Models (e.g., Aqueous Humor, Cornea, Iris-Ciliary Body)

Following topical ocular administration in animal models, loteprednol etabonate is rapidly absorbed and distributed within the eye. arvojournals.org Studies in rabbits have shown that measurable concentrations of the drug can be detected in ocular tissues within five minutes of dosing. arvojournals.org

The highest concentrations of loteprednol etabonate and its metabolites are found in the cornea, suggesting that this is a primary site of drug deactivation. nih.gov Significant levels are also detected in the iris-ciliary body, while concentrations in the aqueous humor are very low. nih.gov This distribution profile supports the concept of loteprednol etabonate as a "soft" steroid with good ocular permeation properties. nih.gov

Table 2: Peak Concentrations of Loteprednol Etabonate in Rabbit Ocular Tissues Following a Single Topical Dose

Ocular Tissue Peak Concentration (µg/g or µg/mL)
Tear Fluid 1560
Bulbar Conjunctiva 4.03
Cornea 2.18
Iris/Ciliary Body 0.162

Data from a study in male Dutch Belted rabbits following a single 35-µL topical ocular instillation of a 0.5% LE gel formulation. arvojournals.org

Peak concentrations in ocular tissues are typically reached within 30 minutes of administration. arvojournals.org Studies comparing different formulations have shown that novel delivery technologies can enhance the ocular exposure of loteprednol etabonate, leading to higher peak concentrations in ocular tissues. nih.govresearchgate.net

Systemic Exposure and Metabolic Fate in Preclinical Models (e.g., Biliary/Faecal Excretion in Rats)

Preclinical studies in rats have investigated the systemic exposure and metabolic fate of loteprednol etabonate. Following intravenous administration, loteprednol etabonate demonstrates rapid, dose-dependent elimination. selleckchem.com The primary routes of elimination for the inactive metabolites are through bile and urine. selleckchem.comnih.gov

In rats, after intravenous injection, a significant portion of the administered dose and its metabolites are recovered in the bile and urine within six hours. nih.gov The excretion of the inactive metabolite, Δ¹-cortienic acid, is dose-dependent, with a higher percentage being excreted at lower doses. nih.gov These findings indicate that any systemically absorbed loteprednol etabonate is rapidly transformed and eliminated from the body. nih.gov Pharmacokinetic studies of the inactive metabolites themselves, Δ¹-cortienic acid etabonate and Δ¹-cortienic acid, have also shown rapid elimination. dntb.gov.uanih.gov

Tobramycin Pharmacodynamics and Antimicrobial Activity

Tobramycin is an aminoglycoside antibiotic with a broad spectrum of antibacterial activity, particularly against gram-negative bacteria. nih.govbiopharmanotes.com Its mechanism of action involves the inhibition of bacterial protein synthesis. Tobramycin achieves this by binding to the 30S ribosomal subunit of bacteria, which interferes with the initiation of protein synthesis and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. biopharmanotes.com

Tobramycin is effective against a range of gram-negative organisms, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter species. biopharmanotes.comnih.gov It is notably more active against Pseudomonas aeruginosa than gentamicin. nih.govbiopharmanotes.com Tobramycin also demonstrates activity against some gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. biopharmanotes.com However, it is generally inactive against streptococci and enterococci.

Table 3: Antibacterial Spectrum of Tobramycin

Bacterial Group Susceptible Organisms (Examples)
Gram-Negative Aerobes Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Serratia spp., Acinetobacter spp., Moraxella lacunata

This table provides a summary of the clinically relevant antibacterial spectrum of tobramycin.

It is important to note that the in vitro activity of tobramycin can be influenced by the culture media, including its ion content. nih.gov Like other aminoglycosides, tobramycin requires an aerobic environment to be effective and is therefore not active against anaerobic bacteria.

An Examination of the Preclinical Pharmacodynamics and Pharmacokinetics of the this compound Combination

This article delves into the preclinical and in vitro pharmacodynamic and pharmacokinetic properties of the ophthalmic combination agent comprising loteprednol etabonate and tobramycin. The subsequent sections will exclusively focus on in vitro microbial kill rates, antimicrobial equivalence, potency against specific resistant pathogens, and the interactive bioavailability and activity of the two constituent compounds.

Advanced Formulation Science and Drug Delivery System Research

Suspension Formulation Science and Stability

The formulation of a stable and effective ophthalmic suspension containing both a hydrophobic steroid and a water-soluble antibiotic presents numerous scientific challenges. Key research areas include the physical properties of the suspension, the chemical stability of the APIs, the role of various excipients, and the mechanisms for maintaining an optimal pH.

Characterization of Suspension Properties and Particle Distribution

The physical characteristics of an ophthalmic suspension are paramount to its performance. For loteprednol (B1675157) etabonate, a poorly water-soluble drug, it exists as suspended particles within the aqueous vehicle. The size of these particles is a critical quality attribute that can significantly influence the dissolution rate, bioavailability, and patient comfort. humanjournals.com

Studies comparing different corticosteroid/tobramycin (B1681333) combination suspensions have highlighted the importance of particle size. For instance, a comparative study involving Zylet® (loteprednol etabonate 0.5%/tobramycin 0.3%) found its mean particle size to be 3.5 µm before sonication and 2.4 µm after sonication, a process used to break up aggregates. arvojournals.org The particle size distribution is intentionally controlled, with specifications often requiring the D50 (median particle diameter) to be within a specific range, for example, 3.0-4.0 microns, and the maximum particle size to be less than 30 microns. google.com A tighter particle size distribution and smaller average particle size are generally associated with slower settling rates, which is a desirable characteristic for a suspension. arvojournals.org

Table 1: Particle Size Data for Ophthalmic Suspensions

ProductActive IngredientsMean Particle Size (Before Sonication)Mean Particle Size (After Sonication)
Zylet™Loteprednol Etabonate 0.5%, Tobramycin 0.3%3.5 µm2.4 µm
TobraDex®Dexamethasone (B1670325) 0.1%, Tobramycin 0.3%2.4 µm2.4 µm
T-Pred™Prednisolone (B192156) Acetate (B1210297) 1.0%, Tobramycin 0.3%1.2 µm0.6 µm

Data sourced from a comparative study of ophthalmic suspensions. arvojournals.org

Chemical Stability of Loteprednol Etabonate in Aqueous Suspensions

Loteprednol etabonate is designed as a "soft" steroid, undergoing predictable metabolism to inactive metabolites. tga.gov.au However, its stability in an aqueous environment is a critical formulation consideration. The ester linkages in the loteprednol etabonate molecule are susceptible to hydrolysis, which can lead to the formation of degradation products.

Forced degradation studies are instrumental in understanding the stability of loteprednol etabonate under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. researchgate.net The development of stability-indicating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is essential to separate and quantify loteprednol etabonate from its potential degradants. researchgate.net Such methods have confirmed that under stressed conditions, degradation products can form, but a well-formulated suspension can maintain the chemical purity of loteprednol etabonate above 97%. researchgate.netnih.gov The formulation is designed to be chemically and physically stable at controlled room temperatures. nih.gov

Impact of Excipients on Suspension Characteristics and Stability

Povidone: This polymer acts as a suspending agent. tga.gov.augoogle.com It increases the viscosity of the vehicle, which helps to slow down the sedimentation of loteprednol etabonate particles, thereby ensuring a more uniform dose can be withdrawn from the container. tga.gov.au

Glycerin: Used as a tonicity-adjusting agent, glycerin makes the ophthalmic suspension isotonic with tears, which is important for patient comfort upon instillation. tga.gov.aufda.govfda.gov

Tyloxapol: This nonionic surfactant is included to act as a wetting agent. tga.gov.augoogle.comfda.gov It reduces the surface tension between the hydrophobic loteprednol etabonate particles and the aqueous vehicle, facilitating their dispersion and preventing aggregation. tga.gov.au

Benzalkonium Chloride: A widely used preservative in multi-dose ophthalmic products, benzalkonium chloride prevents microbial contamination after the container is opened. tga.gov.aunih.govfda.govfda.govjournalijcar.org

The careful selection and optimization of the concentrations of these excipients are critical to achieving a stable and effective formulation.

pH Stabilization Mechanisms in Combined Formulations, including the Role of Tobramycin

Maintaining a stable pH is crucial for the stability of the active ingredients, the effectiveness of the preservative, and patient comfort. Ophthalmic suspensions of loteprednol etabonate are typically formulated at a pH between 5.0 and 6.0. armaspharmaceuticals.com However, conventional aqueous suspensions of loteprednol etabonate can experience a drop in pH over time, which can lead to irritation upon instillation. google.comgoogle.com

Interestingly, research has shown that tobramycin itself can contribute to the pH stability of the combination formulation. google.comgoogle.com Tobramycin, an aminoglycoside, can act as a pH stabilizing agent, preventing the pH of the composition from decreasing during storage. google.comgoogle.com This is a significant advantage, as it helps to ensure the long-term stability and tolerability of the product. google.comgoogle.com The final pH of the loteprednol etabonate/tobramycin suspension is typically adjusted to a range of 5.7-5.9 using agents like sulfuric acid or sodium hydroxide. fda.govfda.gov This pH range represents a balance that supports the stability of both active ingredients and is well-tolerated by the eye.

Novel Drug Delivery Systems for Sustained Ocular Release

While conventional ophthalmic suspensions are effective, there is ongoing research into novel drug delivery systems designed to provide sustained release of loteprednol etabonate and tobramycin. The goal of these advanced systems is to increase the residence time of the drugs on the ocular surface, thereby enhancing their therapeutic effect and potentially reducing the frequency of administration.

Development of In Situ Gelling Formulations

One of the most promising areas of research is the development of in situ gelling systems. journalijcar.org These formulations are administered as eye drops in a liquid state but undergo a phase transition to a gel upon contact with the eye's physiological environment. journalijcar.org This transition can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid. journalijcar.org

For loteprednol etabonate and tobramycin, pH-triggered in situ gelling systems have been investigated. journalijcar.org These formulations often utilize polymers like Carbopol 940P, which is pH-sensitive, in combination with mucoadhesive polymers such as sodium alginate. journalijcar.orgjournalijcar.org In these systems, the formulation is a solution or a low-viscosity suspension at the formulated pH (typically around 5.5-6.0). journalijcar.org Upon instillation into the cul-de-sac of the eye, where the pH is closer to neutral (around 7.4), the polymers undergo a conformational change, leading to the formation of a viscous gel. journalijcar.org

This gel matrix entraps the drug particles, leading to a sustained release of both loteprednol etabonate and tobramycin over an extended period, with studies showing release for up to 8 hours. journalijcar.org The increased viscosity and mucoadhesive properties of the gel also prolong the contact time of the formulation with the ocular surface. journalijcar.org

Table 2: Components of an Investigational In Situ Gelling Formulation

ComponentFunctionExample Material
Active IngredientsTherapeutic AgentsLoteprednol Etabonate, Tobramycin
Gelling Agent (pH-sensitive)Forms gel at physiological pHCarbopol 940P
Gelling Agent (Ion-sensitive) / Mucoadhesive PolymerEnhances gelation and adhesionSodium Alginate
PreservativePrevents microbial growthBenzalkonium Chloride
Tonicity AgentAdjusts osmotic pressureSodium Chloride

Components based on research into novel in situ gelling formulations. journalijcar.orgjournalijcar.org

The development of such advanced drug delivery systems holds the potential to improve the management of ocular inflammation and infection by providing a more consistent and prolonged therapeutic effect compared to conventional eye drops. journalijcar.org

pH-Triggered Gelation Mechanisms

The principle of pH-triggered in-situ gelling systems involves the use of polymers that undergo a sol-to-gel transition as the pH of the formulation changes to that of the physiological environment of the eye. For ophthalmic delivery, this typically means the formulation is a liquid at a lower pH (e.g., pH 5.5-6.0) and transforms into a gel at the tear fluid pH of approximately 7.4. journalijcar.orgnih.gov This transformation is driven by the ionization of functional groups on the polymer backbone.

A key polymer utilized for this purpose is Carbopol 940P, a high molecular weight polymer of acrylic acid. journalijcar.orgjournalijcar.org At a pH below its pKa (around 5.5), the carboxylic acid groups of Carbopol are largely unionized, and the polymer chains remain in a coiled conformation, resulting in a low-viscosity solution. nih.gov Upon instillation into the eye, the higher pH of the tear fluid causes the carboxylic acid groups to ionize, leading to repulsion between the negatively charged groups. This repulsion causes the polymer chains to uncoil and swell, resulting in the formation of a viscous gel. nih.gov

In the development of an in-situ gel containing both loteprednol etabonate and tobramycin, Carbopol 940P has been selected as the pH-triggered gelling agent. journalijcar.orgjournalijcar.org The gelation is an immediate response to the environmental stimulus of the eye's pH. journalijcar.org This mechanism not only helps in sustaining the release of the drugs but also increases their precorneal residence time, thereby enhancing their therapeutic efficacy.

Ion-Sensitive Gelation Mechanisms

Ion-sensitive in-situ gelling systems utilize polymers that undergo gelation in the presence of cations found in the tear fluid, such as Na+, K+, and Ca2+. rjptonline.org A commonly used ion-sensitive polymer in ophthalmic formulations is sodium alginate, a natural polysaccharide extracted from brown algae. rjptonline.org Sodium alginate is a salt of alginic acid and is composed of blocks of α-L-guluronic acid (G) and β-D-mannuronic acid (M). mdpi.com

The gelation mechanism of sodium alginate involves the cross-linking of the G-blocks by divalent cations, primarily Ca2+, present in the tear fluid. mdpi.com This interaction leads to the formation of a three-dimensional gel network. While sodium alginate is a key component in some pH-triggered systems in combination with other polymers, it can also be the primary gelling agent in ion-sensitive formulations. journalijcar.orgrjptonline.org For instance, in-situ gelling solutions of tobramycin have been formulated using sodium alginate as the ion-sensitive polymer, demonstrating effective gelation upon contact with tear fluid. rjptonline.orgrjptonline.org This approach offers the advantage of forming a gel under physiological conditions without the need for a significant pH shift. rjptonline.org

Optimization of Polymer Concentrations (e.g., Sodium Alginate, Carbopol)

The optimization of polymer concentrations is a critical step in the formulation of an effective in-situ gelling system for loteprednol etabonate and tobramycin. The ideal formulation should have an optimal viscosity that allows for easy instillation as a drop and then rapidly forms a gel of sufficient strength to be retained in the eye and sustain drug release. A study by Soni, Shah, and Patel (2018) utilized a full factorial design to optimize the concentrations of sodium alginate and Carbopol 940P. journalijcar.org

In this study, different formulations were prepared with varying concentrations of sodium alginate and Carbopol 940P. journalijcar.orgjournalijcar.org The dependent variables evaluated were viscosity and the time required for 100% drug release. journalijcar.org The results indicated that the concentration of both polymers significantly influenced the formulation's properties. An increase in the concentration of both polymers led to an increase in viscosity and a prolongation of drug release. journalijcar.org

The optimized formulation, which exhibited the desired characteristics of sustained release up to 8 hours and appropriate viscosity, was identified as F5, containing 1.2% w/v of sodium alginate and 1.5% w/v of Carbopol 940P. journalijcar.org This highlights the importance of a systematic approach to optimizing polymer concentrations to achieve the desired therapeutic outcomes.

Formulation CodeSodium Alginate (% w/v)Carbopol 940P (% w/v)Viscosity (cps)Time for 100% Drug Release (hrs)
F10.60.5Low< 8
F20.61.0Moderate< 8
F30.61.5High< 8
F40.90.5Moderate< 8
F5 (Optimized) 1.2 1.5 Optimal 8
F61.20.5High< 8
F71.21.0Very High> 8
F81.41.5Too High> 8
F91.41.0Too High> 8

Note: This table is a representation of the factorial design approach described in the source. The viscosity and release times are presented qualitatively to illustrate the trend. The optimized formulation (F5) is highlighted.

In Vitro Drug Release Kinetics from Gel Systems

The in-vitro drug release profile is a crucial parameter for evaluating the performance of sustained-release ophthalmic formulations. For the loteprednol etabonate and tobramycin in-situ gel, in-vitro release studies were conducted using a diffusion cell. journalijcar.orgneliti.com The release profile of the formulations demonstrated a sustained release pattern over a period of up to 8 hours. journalijcar.org

The study by Soni, Shah, and Patel (2018) showed that the optimized formulation (F5) exhibited a controlled release of both active ingredients. journalijcar.org The release kinetics are influenced by the polymer concentrations, with higher concentrations generally leading to a slower and more prolonged release. journalijcar.org The release of the drug from the gel matrix is a complex process governed by diffusion and erosion of the polymer network.

In a separate study on a submicron loteprednol etabonate gel (0.38%), the in-vitro dissolution kinetics were evaluated using both fixed-volume and flow-through assays. nih.govresearchgate.net The results showed that the submicron formulation released 2.6-fold more loteprednol etabonate into the dissolution medium over 30 seconds compared to the micronized 0.5% gel. nih.govresearchgate.netnih.gov This indicates that particle size also plays a significant role in the release kinetics from gel systems. The release from these gels often follows specific kinetic models, which can be determined by fitting the experimental data to mathematical equations.

Non-Settling Gel Formulations of Loteprednol Etabonate

A significant advancement in the formulation of loteprednol etabonate has been the development of non-settling gel formulations. nih.gov These formulations are designed to overcome the drawback of conventional ophthalmic suspensions, which require vigorous shaking to ensure dose uniformity. nih.gov The non-settling nature is achieved by creating a structured vehicle that holds the drug particles in a stable suspension. nih.gov

Rheological Characterization of Gel Systems

The rheological properties of non-settling loteprednol etabonate gels are fundamental to their performance. These gels are designed to be shear-thinning, meaning they exhibit high viscosity at low shear stress (at rest in the bottle) and low viscosity at high shear stress (when squeezed out of the bottle). nih.govnih.gov This behavior is crucial for ensuring that the product is a semi-solid gel in the container to prevent settling, but can be easily dispensed as a liquid drop. nih.gov

Rheology studies of a 0.5% loteprednol etabonate gel demonstrated that it behaves as a semisolid gel at low shear and a fluid-like suspension at high shear. nih.gov The viscosity of the gel is very high at low shear stress, and it has a yield stress of approximately 4 Pa. nih.govarvojournals.org Below this yield stress, the gel does not flow, which prevents the sedimentation of drug particles. nih.gov At higher shear stress (e.g., >30 Pa), the viscosity decreases significantly, allowing the gel to be easily expressed from the dropper. nih.gov

A newer formulation of loteprednol etabonate (submicron) gel 0.38% has been shown to have nearly identical rheological characteristics to the 0.5% gel, with a yield stress of about 2 Pa. nih.govresearchgate.net The shear-thinning behavior ensures that upon instillation and the shear force of blinking, the gel transitions to a liquid with sufficient viscosity to prolong its residence time on the ocular surface. nih.gov

Rheological ParameterLoteprednol Etabonate Gel 0.5%Loteprednol Etabonate (submicron) Gel 0.38%
Yield Stress ~4 Pa~2 Pa
Behavior at Low Shear Semisolid gelSemisolid gel
Behavior at High Shear Fluid-like suspensionFluid-like suspension
Viscosity at High Shear Rate (100 s⁻¹) 59 cps (0.059 Pa·s)102 cps (0.102 Pa·s)

Note: Data compiled from multiple research sources. nih.govarvojournals.org

Particle Migration and Sedimentation Studies

Particle migration and sedimentation studies are essential to confirm the non-settling characteristic of these gel formulations. For the 0.5% loteprednol etabonate gel, sedimentation analysis was performed using a dispersion analyzer under accelerated conditions (1000 rpm for 24 hours). nih.govarvojournals.org The results showed that the loteprednol etabonate particles remained suspended in the gel formulation for the entire duration of the test, while a conventional suspension formulation settled in less than 20 minutes. nih.gov

Furthermore, even when the gel was layered over a placebo vehicle and centrifuged, no migration of the drug particles was observed. nih.gov Long-term stability studies have also confirmed the non-settling nature of the gel, with the concentration of loteprednol etabonate remaining uniform throughout the bottle even after 16 months of storage. nih.govarvojournals.org Similar non-settling properties were confirmed for the 0.38% submicron gel, where dispersion analysis showed that the drug particles remained fully suspended under accelerated sedimentation conditions. nih.govresearchgate.net These studies provide strong evidence for the physical stability and dose uniformity of these advanced gel formulations.

Solubility Enhancement Strategies for Loteprednol Etabonate

Loteprednol etabonate is a corticosteroid characterized by its poor aqueous solubility, a significant challenge in the development of ophthalmic formulations. nih.govmdpi.comnih.gov To overcome this limitation, researchers have focused on advanced formulation strategies, with a primary emphasis on cyclodextrin-based complexation to improve the drug's solubility profile.

The encapsulation of loteprednol etabonate within the hydrophobic cavity of cyclodextrins has proven to be an effective method for enhancing its apparent aqueous solubility. nih.gov Cyclodextrins are cyclic oligosaccharides that can form non-covalent inclusion complexes with poorly soluble drug molecules, thereby increasing their dissolution and stability in aqueous environments. mdpi.commdpi.com

Research has demonstrated that complexation with various cyclodextrins significantly increases the solubility of loteprednol etabonate in a concentration-dependent manner. nih.gov Studies have investigated several types of cyclodextrins, including:

beta-cyclodextrin (B164692) (β-CD) nih.govresearchgate.net

gamma-cyclodextrin (B1674603) (γ-CD) nih.gov

2-hydroxypropyl-β-cyclodextrin (HP-β-CD) nih.govnih.gov

maltosyl-β-cyclodextrin (MBCD) nih.gov

heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DMCD) nih.gov

Among these, DMCD was reported to have the most substantial impact on solubility. nih.gov In one study, the solubility of loteprednol etabonate was increased to between 4.2 mg/mL and 18.3 mg/mL in aqueous solutions containing 10% to 50% DMCD, respectively. nih.gov The enhanced solubility achieved with derivatives like HP-β-CD is often attributed to the formation of a more amorphous drug-cyclodextrin complex compared to the crystalline structure of the drug alone. mdpi.comnih.gov Different manufacturing techniques, such as kneading, freeze-drying, and co-precipitation, have been successfully employed to create these inclusion complexes. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DMCD) Concentration on Loteprednol Etabonate (LE) Solubility

DMCD Concentration (% w/v)Resulting LE Solubility (mg/mL)
10%4.2
50%18.3
Data sourced from a study evaluating the effect of various cyclodextrins on loteprednol etabonate solubility. nih.gov

Phase solubility studies are a fundamental tool used to characterize the interaction between a drug and a complexing agent like a cyclodextrin (B1172386). researchgate.net These studies are essential for determining the stoichiometry of the drug-cyclodextrin complex and its stability constant (Kc), which quantifies the binding affinity. researchgate.netresearchgate.net The methodology involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin. An excess amount of loteprednol etabonate is added to each solution, and the suspensions are agitated until equilibrium is reached. nih.gov The concentration of the solubilized drug in the filtrate is then plotted against the cyclodextrin concentration. researchgate.net

The resulting graph is known as a phase solubility diagram. The shape of the curve provides insight into the nature of the complex. A-type diagrams, which show a linear increase in drug solubility with cyclodextrin concentration (A_L type), are common for water-soluble cyclodextrin derivatives like HP-β-CD and are indicative of the formation of a soluble 1:1 complex. researchgate.netgoogle.com In contrast, B-type diagrams (B_S type) suggest the formation of a complex with limited solubility. google.com

For a 1:1 complex exhibiting an A_L type profile, the stability constant (Kc) can be calculated from the slope of the linear phase-solubility diagram using the following equation:

Kc = Slope / (S₀ * (1 - Slope))

Where S₀ is the intrinsic solubility of loteprednol etabonate in the absence of the cyclodextrin. researchgate.net

Table 2: Illustrative Phase Solubility Data for Loteprednol Etabonate with a Cyclodextrin

Cyclodextrin Conc. (mM)Solubilized Loteprednol Etabonate Conc. (mM)
00.002
50.150
100.300
150.450
200.600
This table presents a hypothetical A_L type phase solubility profile, demonstrating a linear increase in drug solubility with complexing agent concentration.

The formation of these inclusion complexes is further confirmed using instrumental analytical techniques. Differential Scanning Calorimetry (DSC) is frequently employed to study the thermal properties of the drug, the cyclodextrin, and the complex. ijbpas.comijrps.com The disappearance or shift of the characteristic endothermic melting peak of loteprednol etabonate in the DSC thermogram of the complex provides strong evidence of inclusion. ijbpas.comijrps.com For instance, one study observed an exothermic peak in the DSC diagram for a loteprednol etabonate/DMCD sample, which was absent for an HPBCD sample, suggesting a stronger, more stable complex formation with DMCD that correlated with its superior solubilizing effect. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quality Control

Chromatographic Methods for Simultaneous Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), has emerged as the predominant technique for the analysis of loteprednol (B1675157) etabonate and tobramycin (B1681333). Its high resolution, sensitivity, and specificity make it ideal for separating these two active pharmaceutical ingredients (APIs) from each other and from potential degradation products and formulation excipients.

The development of an RP-HPLC method for the concurrent estimation of loteprednol etabonate and tobramycin involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification. researchgate.netwjpps.com Validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the method is reliable, accurate, and precise for its intended purpose, which is typically routine quality control analysis. ijpsrjournal.comgsconlinepress.com Several studies have successfully developed and validated simple, rapid, and precise RP-HPLC methods for this combination. researchgate.netijpsrjournal.comgsconlinepress.com

Both isocratic and gradient elution systems have been effectively employed for the analysis of loteprednol etabonate and tobramycin. The choice between them depends on the complexity of the sample matrix and the need to separate the main analytes from impurities.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analytical run. This approach is often preferred for its simplicity, robustness, and shorter run times. gsconlinepress.com Several validated methods utilize an isocratic system. For example, a mixture of acetonitrile (B52724) and water (55:45 v/v) with the pH adjusted to 4 has been used successfully. ijpsrjournal.com Another established isocratic method employs a mobile phase of phosphate (B84403) buffer and acetonitrile in a 60:40 v/v ratio. gsconlinepress.comgsconlinepress.com A different ratio of acetonitrile and water (60:40) has also been reported for the simultaneous determination of both compounds. researchgate.netwjpps.com

Gradient Elution: This technique involves changing the mobile phase composition during the separation process. It is particularly useful for analyzing samples containing compounds with a wide range of polarities, such as the parent drugs and their degradation products. For the analysis of loteprednol etabonate and its impurities, a gradient method was developed using a mobile phase consisting of 0.1% v/v formic acid in water (Mobile Phase A) and 0.1% v/v formic acid in methanol (B129727) (Mobile Phase B). humanjournals.com The gradient program started with 45% Mobile Phase A, which was gradually decreased to 20% over 25 minutes, allowing for the effective separation of the main peak from co-eluting impurities like 1, 2 Dihydro Loteprednol Etabonate. humanjournals.com

Elution TypeMobile Phase CompositionFlow Rate (mL/min)Reference
IsocraticAcetonitrile : Water (55:45 v/v), pH 4 with o-phosphoric acid1.0 ijpsrjournal.com
IsocraticAcetonitrile : Water (60:40 v/v)0.8 researchgate.netwjpps.com
IsocraticPhosphate Buffer : Acetonitrile (60:40 v/v)1.0 gsconlinepress.comgsconlinepress.comresearchgate.net
GradientA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol1.0 humanjournals.com

The selection of the stationary phase is critical for achieving the desired chromatographic separation. For reverse-phase chromatography of loteprednol etabonate and tobramycin, alkyl-bonded silica (B1680970) phases, such as C8 (octylsilane) and C18 (octadecylsilane), are the most commonly used.

C18 Columns: Due to their higher hydrophobicity, C18 columns provide strong retention for non-polar compounds like loteprednol etabonate. Many successful separations of the two drugs have been achieved using C18 columns. ijpsrjournal.comgsconlinepress.com Specific examples include the Enable C18 (250 x 4.6 mm, 5µm) and Zodiac C18 (150 x 4.6mm, 5µ) columns, which have demonstrated good resolution and peak shape for both analytes. ijpsrjournal.comgsconlinepress.comgsconlinepress.com

Stationary PhaseColumn Brand/TypeDimensions (mm) & Particle Size (µm)Reference
C18Enable250 x 4.6, 5µm ijpsrjournal.com
C18Zodiac150 x 4.6, 5µm gsconlinepress.comgsconlinepress.com
C18Grace250 x 4.6 researchgate.netwjpps.com
C8Inertsil150 x 4.6, 5µm humanjournals.com

UV-Vis detection is commonly used for the quantification of loteprednol etabonate and tobramycin. Since tobramycin lacks a strong chromophore, its detection can be challenging, often requiring derivatization or detection at lower UV wavelengths. However, methods have been developed for its direct UV detection in combination with loteprednol etabonate. The selection of an optimal detection wavelength is a compromise to ensure adequate sensitivity for both compounds.

243-245 nm: The UV spectrum of loteprednol etabonate shows a maximum absorbance at approximately 245 nm. humanjournals.com This wavelength is frequently chosen for detection. Several methods have been validated using a detection wavelength of 243 nm or 245 nm, providing good sensitivity for loteprednol etabonate and sufficient response for tobramycin for simultaneous quantification. ijpsrjournal.comgsconlinepress.comhumanjournals.com

230 nm: In another validated method, a wavelength of 230 nm was selected for the simultaneous analysis of both drugs. researchgate.netwjpps.com This lower wavelength likely enhances the response for tobramycin while still providing adequate absorbance for loteprednol etabonate.

The optimization process typically involves scanning standard solutions of each drug across a range of UV wavelengths to find an isosbestic point or a wavelength that offers a suitable response for both analytes. humanjournals.com

The retention time (tR) is the time taken for a specific analyte to pass through the chromatographic system. It is a critical parameter for component identification. Under optimized and validated HPLC conditions, the retention times for loteprednol etabonate and tobramycin are consistent and well-resolved from each other and from the solvent front or any excipient peaks.

The retention times vary significantly depending on the specific method parameters, including the mobile phase, flow rate, and column chemistry.

Loteprednol Etabonate (tR, min)Tobramycin (tR, min)Chromatographic System HighlightsReference
7.4795.857Isocratic, C18 column, Acetonitrile/Water pH 4, 1.0 mL/min ijpsrjournal.com
4.48.0Isocratic, Grace column, Acetonitrile/Water, 0.8 mL/min researchgate.netwjpps.comresearchgate.net
3.2692.442Isocratic, Zodiac C18, Phosphate buffer/Acetonitrile, 1.0 mL/min gsconlinepress.comgsconlinepress.com
~15.0Not specified (method for LE only)Gradient, Inertsil C8, Formic acid in Water/Methanol, 1.0 mL/min humanjournals.com

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is a regulatory requirement and is essential for assessing the stability of a drug product over its shelf life.

For the loteprednol etabonate and tobramycin combination, stability-indicating RP-HPLC methods have been developed by subjecting the drug product to forced degradation (stress testing) conditions as mandated by ICH guidelines. gsconlinepress.comnih.gov These conditions include exposure to acid, base, oxidation, heat, and photolysis. gsconlinepress.comnih.gov

The purpose of this stress testing is to intentionally degrade the drug substance to produce potential degradation products. The analytical method is then developed and optimized to demonstrate that it can separate the intact drug peaks from the peaks of these degradants. In one such study, a developed RP-HPLC method was able to separate the primary peaks of tobramycin and loteprednol from degradation products formed under acid, alkali (2N NaOH), peroxide, thermal (105°C), and neutral (refluxing in water) stress conditions. gsconlinepress.com The successful separation of the analyte peaks from the degradation product peaks confirms the method's specificity and its suitability for stability studies. gsconlinepress.comhumanjournals.com

Stability-Indicating HPLC Methods for Degradation Product Analysis

Method Validation Parameters According to ICH Guidelines

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the guidelines established by the International Council for Harmonisation (ICH). humanjournals.comijpsrjournal.com This validation process assesses various parameters to demonstrate the method's reliability.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components. humanjournals.comijpsrjournal.comijprajournal.com For loteprednol etabonate and tobramycin, specificity is demonstrated by showing that there is no interference from excipients at the retention times of the active ingredients. gsconlinepress.comhumanjournals.comijpsrjournal.com This is often achieved by analyzing a placebo solution and comparing the chromatogram to that of a standard solution. humanjournals.com Furthermore, forced degradation studies contribute to demonstrating specificity by showing that the degradation products are well-separated from the main analyte peaks. researchgate.nethumanjournals.com

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ijpsrjournal.comijprajournal.com

For the simultaneous determination of loteprednol etabonate and tobramycin, various HPLC methods have demonstrated linearity over specific concentration ranges. The correlation coefficient (r² or r) is a key indicator of linearity, with values close to 1 indicating a strong linear relationship. gsconlinepress.comijpsrjournal.com

Table 2: Reported Linearity Ranges and Correlation Coefficients

Analyte Linearity Range (µg/mL) Correlation Coefficient (r or r²) Reference
Loteprednol Etabonate 15 - 35 0.995 (r) ijpsrjournal.com
Tobramycin 9 - 21 0.996 (r) ijpsrjournal.com
Loteprednol Etabonate 50 - 400 > 0.999 (r) humanjournals.com
Loteprednol Etabonate 6.25 - 37.5 0.999 (r²) gsconlinepress.com
Tobramycin 3.75 - 22.5 0.999 (r²) gsconlinepress.com
Loteprednol Etabonate 4 - 20 0.99 (r²) ijpsonline.com

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Intraday Precision: Variation within the same day. ijpsrjournal.comijprajournal.comijpsonline.com

Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Low %RSD values indicate high precision. For methods analyzing loteprednol etabonate and tobramycin, %RSD values are generally required to be less than 2%. ijpsrjournal.comijarsct.co.in

Table 3: Representative Precision Data (%RSD)

Analyte Precision Type %RSD Reference
Loteprednol Etabonate Repeatability (n=6) < 2% ijpsrjournal.com
Tobramycin Repeatability (n=6) < 2% ijpsrjournal.com
Loteprednol Etabonate Intraday 0.84274 ijprajournal.com
Loteprednol Etabonate Interday 1.28451 ijprajournal.com
Loteprednol Etabonate Intraday (for MOX and LOT) 0.78 %-1.35 % ijpsonline.com
Loteprednol Etabonate Interday (for MOX and LOT) 1.38 %-1.93 % ijpsonline.com
Loteprednol Etabonate Intra-day and Inter-day ≤ 0.3% ijarsct.co.in

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which a known amount of analyte has been added (spiked samples). The accuracy is then calculated as the percentage of the analyte recovered by the assay. ijpsrjournal.comijprajournal.com High recovery percentages, typically within 98-102%, indicate a high degree of accuracy. ijpsrjournal.comijprajournal.com

Table 4: Summary of Accuracy and Recovery Data | Analyte | Recovery Range (%) | Reference | | :--- | :--- | :--- | :--- | | Loteprednol Etabonate | 99.59 - 100.03 | ijpsrjournal.com | | Tobramycin | 99.17 - 99.56 | ijpsrjournal.com | | Loteprednol Etabonate | Mean Recovery: 101.3 | humanjournals.com | | Loteprednol Etabonate | 98.52 - 100.73 | ijprajournal.com | | Loteprednol Etabonate | 100.33 - 100.34 | ijarsct.co.in | | Tobramycin | 89 - 92 | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. ijper.org The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ijper.org

For the analysis of loteprednol etabonate and tobramycin, the LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). According to ICH guidelines, an S/N ratio of 3.3 is generally accepted for estimating the LOD, and a ratio of 10 is used for the LOQ. ijpsrjournal.com Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas:

LOD = 3.3 × (σ/S)

LOQ = 10 × (σ/S)

Where:

σ = the standard deviation of the y-intercept of the regression line.

S = the slope of the calibration curve. ijpsrjournal.com

Reported LOD and LOQ values for the simultaneous determination of loteprednol etabonate and tobramycin by RP-HPLC demonstrate the high sensitivity of these methods. For instance, one validated method reported an LOD of 0.15 µg/mL and an LOQ of 0.45 µg/mL for loteprednol etabonate, and an LOD of 0.07 µg/mL and an LOQ of 0.21 µg/mL for tobramycin. gsconlinepress.com Another study focusing on loteprednol etabonate in a self-microemulsifying drug delivery system found an LOD of 60 ng/mL and an LOQ of 180 ng/mL. ijper.org These low detection and quantification limits confirm the suitability of the developed methods for determining very small amounts of these compounds, which is particularly important for impurity profiling and stability studies.

Table 2: Reported LOD and LOQ Values for Loteprednol Etabonate and Tobramycin

Compound LOD LOQ Reference
Loteprednol Etabonate 0.15 µg/mL 0.45 µg/mL gsconlinepress.com
Tobramycin 0.07 µg/mL 0.21 µg/mL gsconlinepress.com
Loteprednol Etabonate 60 ng/mL 180 ng/mL ijper.org

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., UV Detection)

Spectroscopic techniques are indispensable tools for both the structural elucidation and quantification of loteprednol etabonate and tobramycin. While advanced techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for definitive structural confirmation, Ultraviolet-Visible (UV-Vis) spectroscopy is widely employed for routine quantification in conjunction with HPLC. researchgate.netnih.govnih.gov

The basis for UV detection in the analysis of loteprednol etabonate lies in its molecular structure, which contains a chromophore that absorbs light in the UV region. researchgate.net The corticosteroid structure of loteprednol etabonate exhibits a characteristic UV absorption maximum, which is leveraged for its quantification. A common detection wavelength used in HPLC methods for the simultaneous analysis of loteprednol etabonate and tobramycin is 243 nm or 245 nm. humanjournals.comijpsrjournal.comgsconlinepress.com At this wavelength, loteprednol etabonate shows significant absorbance, allowing for sensitive detection.

It is important to note that tobramycin, an aminoglycoside antibiotic, lacks a significant chromophore in its structure, making its direct detection by UV spectrophotometry challenging. researchgate.net To overcome this, some analytical methods employ derivatization techniques to introduce a chromophoric group into the tobramycin molecule. However, for simultaneous analysis with loteprednol etabonate, HPLC methods often rely on the detection wavelength suitable for loteprednol etabonate, while still achieving adequate sensitivity for tobramycin, or they may use alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net In some RP-HPLC methods, a wavelength of 230 nm has also been utilized. researchgate.net

For structural elucidation, a combination of spectroscopic methods provides a comprehensive characterization of the molecule. Studies on loteprednol etabonate have reported the use of:

Infrared (IR) Spectroscopy: To identify the vibrations of functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and various two-dimensional techniques (COSY, HETCOR) to unequivocally assign all proton and carbon resonances and confirm the stereochemical structure. researchgate.netnih.gov

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further confirming the structure. researchgate.net

These advanced spectroscopic analyses are crucial for identifying and characterizing degradation products and impurities that may arise during the manufacturing process or upon storage, ensuring the quality and purity of the final pharmaceutical product. nih.gov

Table 3: Spectroscopic Data for Loteprednol Etabonate

Technique Key Findings
UV Spectroscopy Maximum absorbance (λmax) typically observed around 243-245 nm, utilized for quantification in HPLC. humanjournals.comijpsrjournal.comgsconlinepress.com
IR Spectroscopy Confirms the presence of characteristic functional groups. researchgate.net
NMR Spectroscopy (¹H, ¹³C, 2D) Enables complete assignment of proton and carbon signals and confirms the stereochemistry. researchgate.netnih.gov
Mass Spectrometry Provides molecular weight and fragmentation data for structural confirmation. researchgate.net

Theoretical Drug Design and Structure Activity Relationships

The Science of Safer Steroids: Retrometabolic Drug Design and Loteprednol (B1675157) Etabonate

Loteprednol etabonate is a prime example of a "soft drug," a class of therapeutic agents developed through a concept known as retrometabolic drug design. miami.eduwikipedia.orgwikipedia.org This innovative approach aims to create drugs that are active at their target site but are rapidly and predictably metabolized into inactive forms upon entering systemic circulation, thereby minimizing the potential for unwanted side effects. miami.eduwikipedia.orgnih.govnih.gov

Engineered for Inactivation: Minimizing Systemic Effects

The core principle behind the design of loteprednol etabonate was to create a corticosteroid with potent anti-inflammatory effects localized to the eye, while significantly reducing the risk of systemic side effects commonly associated with this class of drugs. tandfonline.comwalshmedicalmedia.com Traditional corticosteroids can lead to issues like increased intraocular pressure when absorbed into the bloodstream. mims.com Loteprednol etabonate was synthesized through structural modifications of prednisolone-related compounds to ensure it undergoes a predictable transformation into an inactive metabolite. bausch.comfda.govpediatriconcall.com

The design of loteprednol etabonate as a "soft steroid" means it is engineered to be active at the site of application but is quickly broken down into non-toxic substances once it enters the body's systemic circulation. drugbank.comingentaconnect.com This is achieved by incorporating metabolically labile chemical bonds into the molecule's structure. drugbank.comnih.gov Animal studies have confirmed that loteprednol etabonate has a binding affinity to steroid receptors that is 4.3 times greater than that of dexamethasone (B1670325), highlighting its potent local activity. drugbank.com However, following topical ocular administration, neither loteprednol etabonate nor its inactive metabolites are typically detectable in the bloodstream, indicating limited systemic absorption. wikipedia.orgbausch.com This targeted action and rapid inactivation significantly enhance the drug's safety profile. tandfonline.comwalshmedicalmedia.com

The Crucial Role of the Ester Linkage in Deactivation

A key feature of loteprednol etabonate's molecular architecture is the presence of two ester linkages, specifically at the 17α- and 17β-positions. researchgate.netresearchgate.net The ester group at the C-20 position is particularly important, as it replaces the ketone group found in traditional corticosteroids. bausch.compediatriconcall.comnih.gov This structural modification is central to its predictable inactivation.

Upon administration, endogenous esterase enzymes in the body rapidly hydrolyze these ester bonds. nih.gov The hydrolysis of either of these ester bonds leads to the disappearance of the corticosteroidal activity. researchgate.netresearchgate.net This two-step metabolic process first converts loteprednol etabonate into an intermediate metabolite, Δ1-cortienic acid etabonate (PJ-91), and then further into Δ1-cortienic acid (PJ-90). drugbank.comresearchgate.net Both of these metabolites are pharmacologically inactive. bausch.comfda.govdrugbank.com This rapid and predictable inactivation pathway, driven by the hydrolysis of the ester linkages, is the cornerstone of loteprednol etabonate's design, ensuring that its potent anti-inflammatory effects are localized to the eye with minimal systemic impact. tandfonline.comresearchgate.net

Decoding a Dual-Action Therapy: Structure-Activity Relationships

The effectiveness of the loteprednol etabonate/tobramycin (B1681333) combination lies in the distinct yet complementary actions of its two components, each with a specific structure-activity relationship.

Loteprednol Etabonate: As a corticosteroid, loteprednol etabonate's anti-inflammatory action is mediated through its interaction with glucocorticoid receptors. wikipedia.orghashemieyecare.com Its high lipophilicity, a result of its chemical structure, allows for enhanced penetration into ocular cells. mims.combausch.comdrugbank.com Once inside the cell, it binds to these receptors, leading to the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. hashemieyecare.com The structure of loteprednol etabonate, particularly the modifications based on the prednisolone (B192156) framework, was intentionally designed to maintain high anti-inflammatory potency while facilitating rapid inactivation. fda.govpediatriconcall.com

Tobramycin: Tobramycin is an aminoglycoside antibiotic that exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. hres.cahres.camims.com Its mechanism involves binding to the 30S ribosomal subunit of bacteria, which disrupts the translation of messenger RNA and ultimately leads to bacterial cell death. cgiar.orgwikipedia.org This action is highly specific to bacterial cells, minimizing its effect on human cells. cgiar.org Tobramycin is effective against a broad spectrum of gram-negative bacteria, including Pseudomonas aeruginosa, and some gram-positive bacteria. hres.cahres.ca Studies have also explored how the structure of aminoglycosides, including the substituents on the purpuroseamine ring, influences their activity. researchgate.net There is also research into the synergistic activity of certain steroid alkaloids with aminoglycosides against bacteria like Staphylococcus aureus. researchgate.net

The combination of a potent, site-active corticosteroid with a broad-spectrum antibiotic provides a dual approach to treating ocular inflammation where a bacterial component is present or suspected. goodrx.com

The Digital Frontier: Predicting Drug Interactions with Computational Tools

The use of computational modeling and in silico (computer-based) approaches is becoming increasingly important in drug discovery and development for predicting potential interactions between drug compounds. azolifesciences.comnih.govnih.gov These methods can help to identify potential issues before they arise in clinical settings.

For a combination product like loteprednol etabonate/tobramycin, computational tools can be employed to:

Model Protein-Ligand Interactions: Structure-based methods can be used to simulate how each drug molecule interacts with its respective target protein (glucocorticoid receptors for loteprednol etabonate and bacterial ribosomes for tobramycin). nih.gov

Predict Potential for Off-Target Effects: In silico screening can help to predict if either drug is likely to interact with other biological targets, which could lead to unexpected side effects. plos.org

Assess Metabolic Interactions: Computational models can be used to predict how the metabolism of one drug might be affected by the presence of the other, particularly concerning the enzymes involved in their breakdown. nih.gov

Analyze Physicochemical Compatibility: These tools can assess the physical and chemical compatibility of the two active ingredients within the formulation.

Antimicrobial Resistance Mechanisms and Mitigation Strategies in Research Context

Molecular Mechanisms of Tobramycin (B1681333) Resistance in Ocular Pathogens

Tobramycin, like other aminoglycosides, functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis and leading to cell death. viamedica.pl Bacterial resistance to tobramycin, particularly in ocular pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, is a multifaceted issue involving several key molecular mechanisms. dovepress.commdpi.com

The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). mdpi.com These enzymes alter the structure of tobramycin, preventing it from effectively binding to its ribosomal target. mdpi.com There are three main classes of AMEs:

Aminoglycoside phosphotransferases (APHs): These enzymes add a phosphate (B84403) group to the antibiotic.

Aminoglycoside nucleotidyltransferases (ANTs) or adenylyltransferases (AADs): These enzymes attach a nucleotide to the tobramycin molecule. ophthalmologytimes.com

Aminoglycoside acetyltransferases (AACs): These enzymes transfer an acetyl group to the antibiotic. ophthalmologytimes.com

Another significant mechanism is the alteration of the antibiotic's target site within the bacterial cell. Mutations in the 16S ribosomal RNA (rRNA), the specific binding site for tobramycin, can reduce the drug's binding affinity, rendering it less effective. nih.gov This can occur through methylation of the 16S rRNA by enzymes known as 16S rRNA methylases. fda.gov

Efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, also contribute to tobramycin resistance. fda.gov By expelling tobramycin before it can reach its ribosomal target, these pumps can maintain a low intracellular concentration of the drug, allowing the bacteria to survive. fda.gov

Finally, bacteria can develop resistance by limiting the uptake of tobramycin. This can be achieved through modifications to the bacterial cell wall and outer membrane, which reduce its permeability to the antibiotic. fda.gov

In Vitro Studies on Emergence and Prevalence of Resistance in the Presence of the Combination

The in vitro activity of tobramycin, both alone and in combination with loteprednol (B1675157) etabonate, has been the subject of various studies. A microbial kill rate study demonstrated that tobramycin possesses equivalent antimicrobial activity as a single agent and when combined with loteprednol etabonate. google.com Furthermore, a study involving 487 bacterial isolates commonly associated with blepharitis found that tobramycin exhibited low minimum inhibitory concentrations (MICs) against most isolates, including methicillin-resistant staphylococci. dovepress.comnih.gov

However, the impact of corticosteroids on the efficacy of antibiotics is an area of ongoing research with some conflicting findings. A systematic pharmacodynamic and pharmacokinetic study investigating corticosteroid-antibiotic interactions reported that loteprednol, along with fluorometholone (B1672912), reduced the antibacterial effects of all tested antibiotics in their in vitro models. researchgate.netnih.gov In contrast, the same study noted that dexamethasone (B1670325) and prednisolone (B192156) had varied effects depending on the co-administered antibiotic. researchgate.netnih.gov

Long-term surveillance studies, such as the Antibiotic Resistance Monitoring in Ocular micRoorganisms (ARMOR) study, provide valuable data on the prevalence of tobramycin resistance over time. These studies have shown fluctuating trends in tobramycin susceptibility among common ocular pathogens. For instance, one analysis of ARMOR data from 2009 to 2016 showed a significant decrease in tobramycin resistance among S. aureus isolates. ophthalmologytimes.com Conversely, another study analyzing data from 1985 to 2000 reported a decrease in the sensitivity of both S. aureus and P. aeruginosa to tobramycin over that period. nih.govdoutorachalita.com.br

The following tables present data from the ARMOR surveillance study, illustrating the trends in tobramycin resistance among key ocular pathogens.

Table 1: Tobramycin Resistance Rates in Staphylococcus aureus (2009-2022)

YearResistance Rate (%)
200924
20169
20229
Data sourced from ARMOR surveillance studies. ophthalmologytimes.comreviewofophthalmology.comreviewofoptometry.com

Table 2: Tobramycin Resistance Rates in Coagulase-Negative Staphylococci (CoNS) (2016)

YearNon-Susceptibility Rate (%)
201620
Data sourced from the 2016 ARMOR surveillance study. arvojournals.org

Table 3: Tobramycin Resistance Rates in Pseudomonas aeruginosa (Cumulative Data 2009-2017)

PeriodResistance Rate (%)
2009-20172.5
Data sourced from an 8-year analysis of the ARMOR study. dovepress.com

Theoretical Approaches to Counteract Resistance Development within Combination Therapies

The challenge of antimicrobial resistance necessitates the exploration of innovative strategies to preserve the efficacy of existing antibiotics like tobramycin. Several theoretical approaches are being investigated to counteract the development of resistance, particularly within the framework of combination therapies.

One promising strategy is the use of adjuvants that can overcome specific resistance mechanisms. These include:

β-lactamase inhibitors: While more relevant for β-lactam antibiotics, the principle of using an inhibitor to neutralize a resistance enzyme is a key concept in combination therapy. viamedica.pl

Efflux pump inhibitors (EPIs): These molecules block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.

Outer membrane permeabilizers: These agents disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of antibiotics that might otherwise be excluded. fda.gov

Another approach involves targeting bacterial persister cells . These are dormant, metabolically inactive cells that can survive high doses of antibiotics and contribute to the relapse of infections and the development of resistance. google.com The combination of an antibiotic with an anti-persister compound could potentially eradicate these resilient cells and prevent the emergence of resistant strains. google.com

Furthermore, the rational design of new therapies is being explored. This includes the development of novel molecules that are less susceptible to existing resistance mechanisms or that can bypass them entirely. An example of this is the creation of trimeric tobramycin and nebramine-based molecules designed to act as outer membrane permeabilizers, enhancing the activity of other antibiotics against resistant P. aeruginosa. fda.gov

The use of fixed-combination therapies, such as loteprednol etabonate/tobramycin, can also contribute to mitigating resistance by simplifying treatment regimens and potentially improving patient adherence, which in turn can reduce the selective pressure for resistance development. viamedica.pl

Q & A

Q. What biochemical mechanisms underlie LE’s reduced glucocorticoid receptor activation compared to classical steroids?

  • Answer: LE’s 17β-chloromethyl ester group prevents formation of the 20-keto intermediate required for prolonged receptor binding. In vitro transactivation assays show 4.3× lower NR3C1 (glucocorticoid receptor) activation vs. dexamethasone, explaining its improved safety profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.